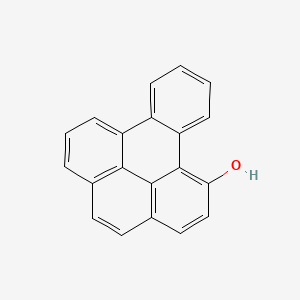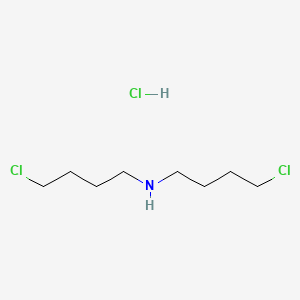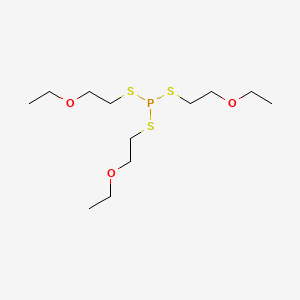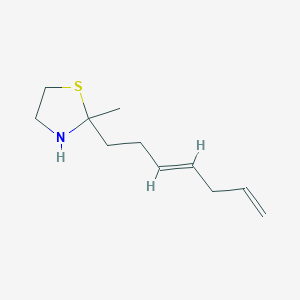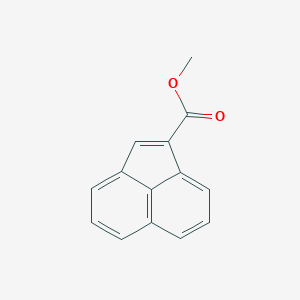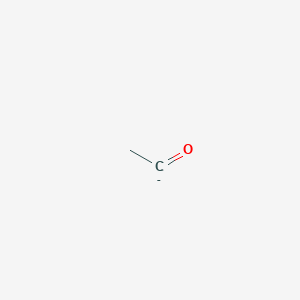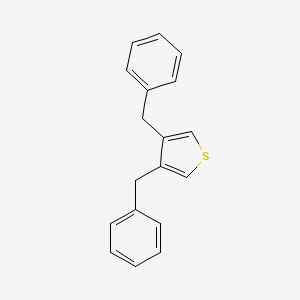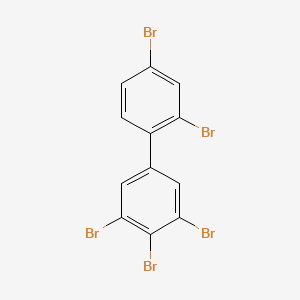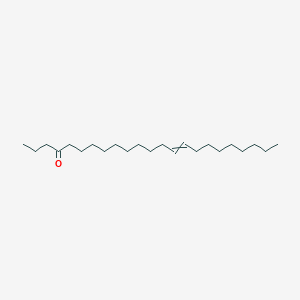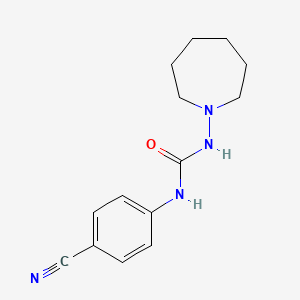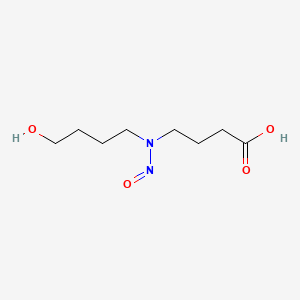
Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate is an organic compound that belongs to the class of nitrophenyl derivatives This compound is characterized by the presence of a nitrophenyl group attached to a pent-4-enoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate typically involves the reaction of ethyl acetoacetate with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-nitrophenylacetate: Similar in structure but lacks the pent-4-enoate moiety.
Ethyl 3-(4-nitrophenyl)propanoate: Similar but with a different carbon chain length.
Ethyl 2-(4-nitrophenyl)acetate: Similar but with a different position of the nitrophenyl group.
Uniqueness
Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. The presence of both the nitrophenyl group and the pent-4-enoate ester makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
76842-84-7 |
|---|---|
Formule moléculaire |
C13H13NO5 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate |
InChI |
InChI=1S/C13H13NO5/c1-2-19-13(16)9-12(15)8-5-10-3-6-11(7-4-10)14(17)18/h3-8H,2,9H2,1H3 |
Clé InChI |
PPNKPLRWTPTNEK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


